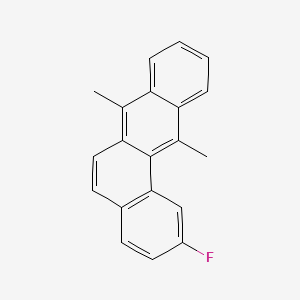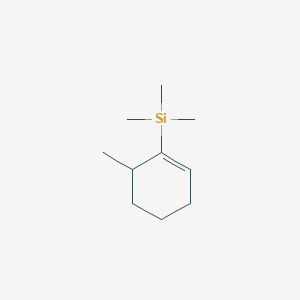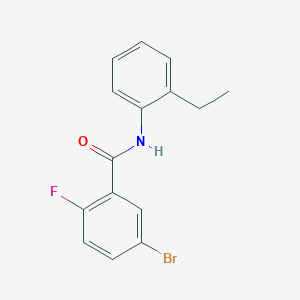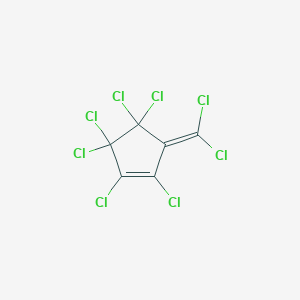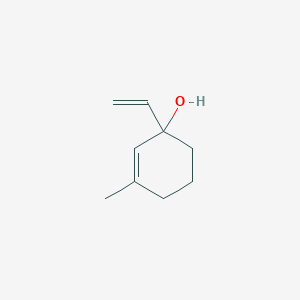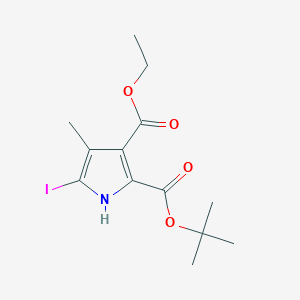
2-tert-Butyl 3-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: is a complex organic compound with the molecular formula C13H18INO4 and a molecular weight of 379.197 g/mol . This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
standard organic synthesis techniques, including esterification and halogenation, are employed to produce this compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for 5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-I-4-METHYL-1H-PYRROLE-2,3-DICARBOXYLIC ACID 2-TERT-BUTYL ESTER 3-ETHYL ESTER: can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 5-(3-hydroxy-propyl)-3-methyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester
These compounds share similar structural features but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C13H18INO4 |
|---|---|
Molekulargewicht |
379.19 g/mol |
IUPAC-Name |
2-O-tert-butyl 3-O-ethyl 5-iodo-4-methyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C13H18INO4/c1-6-18-11(16)8-7(2)10(14)15-9(8)12(17)19-13(3,4)5/h15H,6H2,1-5H3 |
InChI-Schlüssel |
LYZAXIZGUPQXFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)I)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




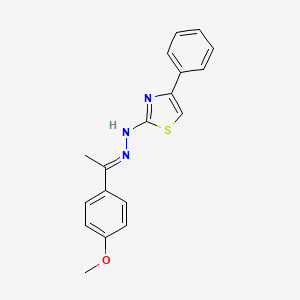

![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)
